molecular formula C14H9ClO5S B14347901 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid CAS No. 91650-66-7

1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid

Cat. No.: B14347901
CAS No.: 91650-66-7
M. Wt: 324.7 g/mol
InChI Key: VQINMPCQGMPSOW-UHFFFAOYSA-N
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Description

1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid is an organic compound with the molecular formula C14H9ClO5S. It is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid typically involves the sulfonation of anthraquinone followed by chlorination. The process begins with the sulfonation of anthraquinone using concentrated sulfuric acid to produce anthraquinone-1-sulfonic acid. This intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dyes and pigments .

Scientific Research Applications

1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This reactivity is attributed to the presence of the chloro and sulfonic acid groups, which can participate in electrophilic and nucleophilic reactions, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-9,10-dioxo-1,2,9,10-tetrahydroanthracene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and applications.

Properties

CAS No.

91650-66-7

Molecular Formula

C14H9ClO5S

Molecular Weight

324.7 g/mol

IUPAC Name

1-chloro-9,10-dioxo-2H-anthracene-1-sulfonic acid

InChI

InChI=1S/C14H9ClO5S/c15-14(21(18,19)20)7-3-6-10-11(14)13(17)9-5-2-1-4-8(9)12(10)16/h1-6H,7H2,(H,18,19,20)

InChI Key

VQINMPCQGMPSOW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C1(S(=O)(=O)O)Cl)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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